3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207011-24-2 |
|---|---|
Molecular Formula |
C23H15ClN4O3 |
Molecular Weight |
430.85 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15ClN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30) |
InChI Key |
YYKXMOQNPICLCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative of quinazoline that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 430.84 g/mol. The compound features a quinazoline core substituted with a 2-chlorobenzyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety, which contribute to its unique chemical behavior and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 18.79 |
| Compound B | MCF-7 | 13.46 |
| 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline | HepG2 | TBD |
| 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline | MCF-7 | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
In one study involving quinazoline derivatives, the presence of an oxadiazole ring significantly enhanced the anticancer activity against HepG2 and MCF-7 cell lines compared to other derivatives lacking this feature .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Quinazoline derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 mm | 70 |
| Escherichia coli | 15 mm | 65 |
| Candida albicans | 11 mm | 80 |
In particular, compounds similar to 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline have demonstrated moderate activity against these strains .
The mechanism by which 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The oxadiazole moiety may interact with bacterial enzymes or cancer cell receptors.
- Cell Membrane Penetration : The chlorobenzyl and phenyl groups enhance the compound's ability to penetrate cellular membranes.
These interactions can lead to the modulation of key biological pathways involved in cell proliferation and survival.
Case Studies
A notable study focused on a series of quinazoline derivatives including the target compound demonstrated significant anticancer activity against HepG2 and MCF-7 cell lines. The study utilized computer-aided docking techniques to predict binding affinities and interactions with target proteins involved in cancer progression .
Another investigation into antimicrobial activities revealed that certain quinazoline derivatives showed superior efficacy compared to standard antibiotics like ampicillin against various bacterial strains.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazoline, including the compound , exhibit promising antibacterial properties. For instance, research has identified several quinazoline derivatives as effective inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial targets for developing new antibiotics to combat bacterial resistance .
Case Study: Antibacterial Testing
A study evaluated the antimicrobial activity of various quinazoline derivatives against both Gram-positive and Gram-negative bacteria. Among the tested compounds, those similar to 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione showed moderate activity compared to established antibiotics .
Anticancer Potential
Quinazoline derivatives have been explored for their anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation. The modification of the quinazoline structure with oxadiazole moieties enhances its potency against various cancer cell lines.
Case Study: In Vitro Cancer Studies
In vitro studies have demonstrated that certain quinazoline derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests potential therapeutic applications in oncology .
Anti-inflammatory Properties
Compounds containing the quinazoline framework have shown potential as anti-inflammatory agents. The structural features of This compound may contribute to its ability to modulate inflammatory pathways.
Case Study: In Vivo Models
Research involving animal models has indicated that certain derivatives can reduce inflammation markers significantly when administered under controlled conditions. This highlights their potential utility in treating inflammatory diseases .
Synthesis Overview Table
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Cyclization | Aniline derivatives | Acidic conditions |
| 2 | Nucleophilic substitution | Chlorobenzene | Base catalysis |
| 3 | Coupling | Oxadiazole precursors | Heat and solvent |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 2-chlorobenzyl moiety undergoes nucleophilic substitution reactions under mild alkaline conditions. For example:
-
Reaction with hydrazine derivatives : In dimethylformamide (DMF) with potassium carbonate, the chlorine atom is replaced by hydrazine nucleophiles to form hydrazide intermediates .
-
Alkylation/arylation : Substitution with amines or phenols occurs in polar aprotic solvents (e.g., tetrahydrofuran) at elevated temperatures (60–80°C).
Key Data :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | DMF, K₂CO₃, 25°C | 3-(2-hydrazinylbenzyl) derivative | 75% |
| Piperazine | THF, 60°C, 6 hrs | Piperazine-substituted quinazoline | 68% |
Oxadiazole Ring Reactivity
The 3-phenyl-1,2,4-oxadiazol-5-yl group participates in cycloaddition and ring-opening reactions:
-
[3+2] Cycloaddition : Reacts with nitrile oxides or azides to form triazole or isoxazole hybrids.
-
Acid-mediated ring opening : Under strong acidic conditions (HCl, H₂SO₄), the oxadiazole ring hydrolyzes to yield a carboxylic acid derivative.
Mechanistic Insight :
The oxadiazole’s electron-deficient nature facilitates nucleophilic attack at the C-5 position, enabling diverse heterocyclic transformations.
Quinazoline Core Modifications
The quinazoline-2,4-dione scaffold undergoes functionalization at the N-1 and N-3 positions:
-
N-Alkylation : Ethyl chloroacetate reacts with the dione in DMF/K₂CO₃ to introduce acetohydrazide side chains .
-
Condensation reactions : Reacts with aryl isocyanates/isothiocyanates to form semicarbazide or thiosemicarbazide derivatives (e.g., 12a and 12b in Scheme 1 of ).
Synthetic Example :
textStep 1: N-Alkylation with ethyl chloroacetate Conditions: DMF, K₂CO₃, 25°C, 12 hrs Intermediate: 3-(2-chlorobenzyl)-1,3-bis(ethoxycarbonylmethyl)quinazoline-2,4-dione[2] Step 2: Hydrazinolysis Conditions: Hydrazine hydrate, ethanol, reflux Product: 1,3-bis(hydrazinylmethyl) derivative[2]
Hydrolysis and Stability
-
Acidic hydrolysis : The oxadiazole ring decomposes in concentrated HCl (reflux, 4–6 hrs), yielding a diamide intermediate.
-
Basic hydrolysis : NaOH (10% aq.) cleaves the quinazoline core’s lactam rings at 100°C, forming anthranilic acid derivatives .
Stability Data :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.0 (HCl) | Oxadiazole ring opening | 2 hrs |
| pH 13.0 (NaOH) | Quinazoline lactam hydrolysis | 30 min |
Functionalization via Cyclization
Derivatives are synthesized via cyclization of semicarbazide/thiosemicarbazide intermediates:
-
Triazole formation : Thiosemicarbazide derivatives cyclize with NaOH (reflux) to yield 1,2,4-triazole hybrids (e.g., compound 13 in ) .
-
Thiadiazole synthesis : Reaction with CS₂/KOH produces 1,3-thiadiazole-linked analogs.
Reaction Table :
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Thiosemicarbazide | NaOH, ethanol, reflux | 1,2,4-triazole-quinazoline hybrid | 70% |
Spectroscopic Validation
Reaction outcomes are confirmed using:
Comparison with Similar Compounds
Structural Comparison
Core Structure and Substituents :
- Target Compound : Quinazoline-2,4-dione core with 2-chlorobenzyl (position 3) and 3-phenyl-1,2,4-oxadiazole (position 7).
- : Benzoxazole-triazole-thione hybrid (C22H15ClN4OS) with 3-chlorophenyl and 4-methylphenyl groups. Lacks the quinazoline-dione core but shares chlorine and aromatic substituents, which may influence solubility and bioactivity .
- : Thieno[2,3-d]pyrimidine-2,4-dione with dual oxadiazole substituents.
- : 3-(2-(sec-butyl)phenoxyethyl)quinazoline-2,4(1H,3H)-dione. Shares the quinazoline-dione core but substitutes 2-chlorobenzyl with a phenoxyethyl group, highlighting how alkyl vs. aryl substituents modulate steric and electronic effects .
Key Findings :
- The 1,2,4-oxadiazole group (common in , and the target ) correlates with enhanced antimicrobial and metabolic stability. For example, ’s compound showed activity against bacterial strains at 30 µg/mL, suggesting the target’s oxadiazole moiety may confer similar efficacy .
- ’s benzoxazole-triazole hybrid demonstrates that chlorine and methyl groups can optimize crystallinity and purity, as reflected in its elemental analysis (C 63.08%, N 3.37%) .
Q & A
Q. Basic Characterization Protocol :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm; oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 435.08 for C₂₃H₁₅ClN₄O₃).
- IR Spectroscopy : Detects carbonyl stretches (quinazoline-dione C=O at ~1700 cm⁻¹) .
How does the 3-phenyl-1,2,4-oxadiazole moiety influence biological activity?
Advanced SAR Analysis :
The oxadiazole group enhances lipophilicity and π-π stacking with biological targets. In quinazoline derivatives, this moiety improves:
- Antitumor Activity : Oxadiazole-containing analogs show IC₅₀ values <10 µM against breast cancer (MCF-7) via EGFR inhibition .
- Antimicrobial Potency : Electron-withdrawing groups on oxadiazole increase membrane penetration, reducing bacterial MIC values by 50% compared to non-oxadiazole analogs .
What in vitro assays evaluate its antitumor potential?
Q. Methodological Guidance :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, A549) with doxorubicin as a positive control .
- Kinase Inhibition : Use ELISA to measure EGFR/VEGFR-2 inhibition (IC₅₀ determination) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
What are known biological targets of related quinazoline derivatives?
Q. Basic Pharmacological Overview :
- Enzymes : EGFR, thymidylate synthase, and topoisomerase II .
- Receptors : GABAₐ (anticonvulsant activity) and 5-HT₃ (antidepressant effects) .
- Microbial Targets : Dihydrofolate reductase (antibacterial) and fungal CYP51 (antifungal) .
How can molecular hybridization enhance its pharmacological profile?
Advanced Design Strategy :
Hybridize the quinazoline core with pharmacophores like chalcones or triazoles to target multiple pathways. Example:
- Sulfamide-Linked Hybrids : Exhibit dual EGFR/HER2 inhibition (GI₅₀: 0.045–6.94 µM) .
- Triazole Integration : Improves CNS penetration for neuroprotective applications .
What strategies mitigate toxicity in quinazoline analogs?
Q. Advanced Toxicology Approaches :
- Prodrug Design : Mask reactive groups (e.g., ester prodrugs reduce hepatotoxicity) .
- Selective Targeting : Conjugation with folate or peptide ligands minimizes off-target effects .
- In Silico Screening : Predict ADMET profiles using tools like MOE or Schrodinger .
How do modifications at the 2-chlorobenzyl group affect SAR?
Q. Advanced Structural Insights :
- Electron-Withdrawing Substituents : Chlorine at the ortho position increases metabolic stability (t₁/₂ > 6 hrs in liver microsomes) .
- Bulkier Groups : Replacing chlorine with trifluoromethyl reduces cytotoxicity (IC₅₀ increases from 2.1 µM to 15 µM) .
What computational methods predict binding affinity?
Q. Advanced Modeling Techniques :
- Docking Studies (AutoDock Vina) : Simulate interactions with EGFR (PDB ID: 1M17) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronegativity with activity .
What are best practices for safe handling and storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
